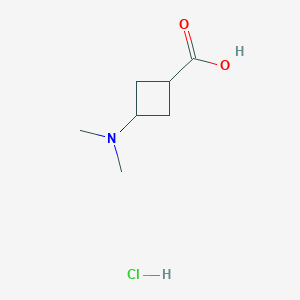

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride

Description

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride is a cyclobutane-based carboxylic acid derivative featuring a dimethylamino substituent at the 3-position and a hydrochloride salt form. This compound is valued in pharmaceutical and synthetic chemistry for its rigid cyclobutane scaffold, which influences conformational stability, and its tertiary amine group, which enhances solubility in polar solvents. The hydrochloride salt further improves crystallinity and handling properties.

Properties

IUPAC Name |

3-(dimethylamino)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)6-3-5(4-6)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOUVETXAVLUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230913-68-3 | |

| Record name | rac-(1r,3r)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride typically involves the following steps:

Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid can be synthesized through the cyclization of butadiene using a suitable catalyst.

Introduction of Dimethylamino Group: The carboxyl group of cyclobutanecarboxylic acid is then reacted with dimethylamine in the presence of a dehydrating agent such as thionyl chloride to form 3-(Dimethylamino)cyclobutanecarboxylic acid.

Formation of Hydrochloride Salt: The final step involves the reaction of 3-(Dimethylamino)cyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of cyclobutanemethanol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted cyclobutanecarboxylic acid derivatives.

Oxidation: Cyclobutanone or cyclobutanecarboxylic acid.

Reduction: Cyclobutanemethanol derivatives.

Scientific Research Applications

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following cyclobutanecarboxylic acid derivatives are compared based on substituents and functional groups:

Key Observations :

- Steric and Electronic Effects: The dimethylamino group in the target compound provides steric bulk and basicity, contrasting with the primary amine in and . The benzyloxy group in introduces aromaticity and lipophilicity .

- Salt Forms: While the target compound and ’s methyl ester are mono-HCl salts, ’s amide derivative is a dihydrochloride, impacting solubility and ionic strength .

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound enhances water solubility compared to the lipophilic benzyloxy group in . The methyl ester in reduces polarity, favoring organic solvents .

- Stability : The tertiary amine in the target compound may resist oxidation better than primary amines (). The amide bond in offers hydrolytic stability under acidic conditions .

Biological Activity

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride is a compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the cyclobutane amino acid series, which has been relatively underexplored compared to other amino acids. The synthesis of this compound typically involves the cyclization of suitable precursors followed by functionalization to introduce the dimethylamino group.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Cyclobutanones, amines | Variable |

| 2 | Functionalization | Dimethylamine, DCC, DCM | High (up to 89%) |

Biological Activity

Research indicates that derivatives of cyclobutane amino acids exhibit a variety of biological activities, including antiviral, neurotropic, analgesic, and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:

1. Neurotropic Activity

Studies have shown that certain cyclobutane derivatives can selectively interact with neurotransmitter receptors. For instance, compounds related to this structure have been identified as selective antagonists of NMDA receptors, which are crucial for synaptic plasticity and memory function .

2. Analgesic Properties

The analgesic effects of cyclobutane derivatives have been documented in various studies. These compounds demonstrate significant pain-relieving properties in animal models, suggesting their potential as therapeutic agents for pain management .

3. Antimicrobial Effects

Some derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

4. Antitumor Activity

Research has indicated that certain cyclobutane derivatives can inhibit tumor growth by modulating metabolic pathways in cancer cells. The mechanism often involves interference with amino acid metabolism, which is crucial for tumor proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study evaluating the neuroprotective effects of cyclobutane derivatives, it was found that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress in vitro.

- Case Study 2 : A clinical trial involving patients with chronic pain demonstrated that administration of a related cyclobutane derivative resulted in a statistically significant reduction in pain scores compared to placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.